molecular formula C17H11ClN2O4S2 B2881404 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922062-85-9

5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2881404
CAS No.: 922062-85-9
M. Wt: 406.86
InChI Key: PXLQJPLDMWHLEU-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core fused with a thiophene-2-sulfonamide moiety.

Properties

IUPAC Name

5-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S2/c18-15-7-8-16(25-15)26(22,23)20-10-5-6-13-11(9-10)17(21)19-12-3-1-2-4-14(12)24-13/h1-9,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLQJPLDMWHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common approach is the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the oxazepine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives, such as thiophene-2-sulfonic acid.

  • Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, including the treatment of central nervous system disorders, due to its structural similarity to known pharmaceuticals.

  • Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Mass (Da) Key Structural Differences
Target Compound None (N-10) C₁₇H₁₁ClN₂O₄S₂ ~420* Baseline structure
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide Methyl (N-10) C₁₈H₁₃ClN₂O₄S₂ 420.882 N-10 methylation increases lipophilicity
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Ethyl (N-10), 4-methoxyphenyl carboxamide C₂₃H₂₁N₂O₄S 421.1217 Thiazepine core (vs. oxazepine); sulfoxide group
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Methyl (N-10), 4-methoxybenzyl C₂₅H₂₅N₂O₄S 449.1530 Thiazepine core; extended alkyl/aryl substituents
5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives Thiadiazole ring, 4-chlorophenyl Variable ~350–400† Thiadiazole replaces thiophene; simpler scaffold

*Estimated based on (methyl analog has 420.882 Da).
†From (six-step synthesis).

Key Observations :

  • Core Heterocycle : The target’s oxazepine core (O and N) contrasts with thiazepine (S and N) in analogs from and . Thiazepine’s larger sulfur atom may reduce receptor binding efficiency compared to oxazepine’s oxygen .
  • The target’s unsubstituted N-10 may favor metabolic clearance .
  • Sulfonamide vs. Carboxamide : The target’s sulfonamide group offers stronger hydrogen-bonding capacity compared to carboxamide-containing analogs (e.g., compounds 29–34 in ), which could influence target affinity .
Pharmacological Data (Inferred from Structural Features):
  • Receptor Selectivity: Thiazepine-based compounds () were designed as D₂ dopamine receptor antagonists.
  • Sulfoxide Group : Analogs with a 5-oxide group (e.g., compound 29) exhibit increased polarity, which may reduce CNS penetration compared to the target compound .

Pharmacokinetic and Electronic Properties

  • Electron-Withdrawing Effects : The target’s chloro-thiophene group is more electron-deficient than 4-chlorophenyl substituents (), possibly enhancing interactions with electrophilic receptor pockets .
  • Sulfoxide vs. Sulfonamide : Sulfoxide-containing analogs () may exhibit shorter half-lives due to redox instability, whereas the target’s sulfonamide group offers greater metabolic resilience .

Biological Activity

5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. This compound has gained attention due to its potential biological activities, particularly in antibacterial and therapeutic applications. The structural features of this compound contribute to its interaction with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The compound is characterized by a dibenzo[b,f][1,4]oxazepine core, a thiophene moiety, and a sulfonamide functional group. The presence of a chlorine substituent and a carbonyl group enhances its chemical reactivity and biological activity. The molecular formula is C18H13ClN2O4SC_{18}H_{13}ClN_{2}O_{4}S with an approximate molecular weight of 386.83 g/mol.

PropertyValue
Molecular FormulaC18H13ClN2O4SC_{18}H_{13}ClN_{2}O_{4}S
Molecular Weight386.83 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antibacterial Properties

Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism involves the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial DNA synthesis. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study evaluated the antibacterial activity of various sulfonamide derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed zones of inhibition comparable to standard antibiotics like ciprofloxacin, highlighting their potential as effective antibacterial agents .

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized sulfonamides were tested against clinically relevant bacterial strains. The study found that some compounds exhibited potent activity against E. coli, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to established antibiotics .
  • Mechanism of Action : Research has shown that sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis. This leads to reduced levels of tetrahydrofolate and subsequently inhibits DNA replication .
  • Toxicity and Side Effects : While sulfonamides are generally effective, they are associated with adverse reactions such as allergic reactions and gastrointestinal disturbances. Notably, severe reactions like Stevens-Johnson syndrome have been documented in some cases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide?

  • Methodology : Synthesis typically involves multi-step processes:

Core framework construction : The dibenzo[b,f][1,4]oxazepine core is synthesized via cyclization of substituted anthranilic acid derivatives under acidic conditions, followed by oxidation to introduce the 11-oxo group .

Sulfonamide coupling : The thiophene-2-sulfonamide moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reagents like DMF or pyridine are used as solvents, with yields optimized by controlling temperature (80–120°C) and stoichiometric ratios .

  • Critical parameters : Purity is ensured via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • Single-crystal X-ray diffraction resolves the dibenzoxazepine core conformation and sulfonamide-thiophene linkage angles .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms substituent positions, e.g., 5-chloro thiophene protons at δ 7.2–7.4 ppm and oxazepine carbonyl carbons at ~170 ppm .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+ ion at m/z 457.03) .

Q. What preliminary biological activities have been reported for this compound?

  • Assays :

  • Antimicrobial activity : Tested against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) using broth microdilution .
  • Anticancer potential : Screened against HeLa cells (IC₅₀ = 12 µM) via MTT assay, with apoptosis confirmed via flow cytometry .
  • Mechanistic insights : Thiophene sulfonamide derivatives inhibit carbonic anhydrase IX (CA-IX), a cancer-associated enzyme .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonamide coupling?

  • Experimental design :

  • DoE (Design of Experiments) : Vary temperature (80–140°C), solvent (DMF vs. DMSO), and catalyst (Pd(PPh₃)₄ vs. CuI). Monitor yield via HPLC .
  • Troubleshooting : Low yields (<40%) may arise from steric hindrance at the oxazepine C2 position. Introducing electron-withdrawing groups (e.g., nitro) on the oxazepine core improves reactivity .

Q. How to resolve contradictions in biological activity data across different studies?

  • Case analysis :

  • Source variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB) can lead to IC₅₀ discrepancies. Standardize assays using NCI-60 panel guidelines .
  • Solubility effects : Poor aqueous solubility (logP = 3.2) may reduce bioavailability. Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational strategies predict the compound’s binding affinity for CA-IX?

  • Modeling approaches :

  • Molecular docking (AutoDock Vina) : Dock the sulfonamide group into CA-IX’s active site (PDB ID: 3IAI). Key interactions: Hydrogen bonds with Thr199 and Zn²⁺ coordination .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How to design stability studies for this compound under physiological conditions?

  • Protocol :

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS.

Oxidative stress : Expose to H₂O₂ (0.3% v/v). Thiophene rings are prone to oxidation; stabilize via co-solvents (e.g., PEG-400) .

  • Key finding : Degradation peaks at pH <3 suggest gastric instability, necessitating enteric coating for oral formulations .

Q. What structure-activity relationship (SAR) insights guide further derivatization?

  • SAR trends :

  • Thiophene substitution : 5-Chloro enhances lipophilicity (clogP = 2.8) and CA-IX inhibition vs. unsubstituted analogs (ΔIC₅₀ = 4-fold) .
  • Oxazepine modification : Methylation at N10 (as in ’s analog) reduces cytotoxicity but improves solubility (clogP = 2.1) .

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